molecular formula C26H30N4O2S B2408403 2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-mesitylbutanamide CAS No. 1173743-88-8

2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-mesitylbutanamide

Cat. No. B2408403
CAS RN: 1173743-88-8
M. Wt: 462.61
InChI Key: YVBGPAZNIASCJU-UHFFFAOYSA-N
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Description

This compound is a novel phosphatidylinositol 3-kinase (PI3K) inhibitor . It has been identified in the search for inhibitors of PI3Kgamma for the treatment of inflammatory diseases . The compound is also known to act synergistically with histone deacetylase (HDAC) inhibitors for the treatment of cancer .


Synthesis Analysis

The designed compounds were synthesized and showed inhibitory activities against PI3K and HDAC . The representative dual PI3K/HDAC inhibitors showed potent antiproliferative activities against K562 and Hut78 in cellular assays .


Molecular Structure Analysis

The molecular structure of this compound includes a 2,3-dihydroimidazo[1,2-c]quinazoline moiety . The compound also contains an isopropyl group and a mesityl group .


Chemical Reactions Analysis

The compound is known to inhibit PI3K and HDAC, which are key components in many cellular processes . It has shown potent antiproliferative activities against certain cell lines .

Scientific Research Applications

Synthesis and Biological Activity

The compound has been utilized in the synthesis of various bioactive molecules. For instance, it serves as a key intermediate in the synthesis of thiazolo[3',2':1,2]pyrimido[4,5-b]-quinolines and isoxazolo[5'',4'':4',5']thiazolo[3',2':1,2]pyrimido[4,5-b]quinolines, which show promising anti-oxidant, anti-inflammatory, and analgesic activities (El-Gazzar et al., 2009).

Pharmacological Evaluation

This compound has been a part of studies evaluating the pharmacological potential of various derivatives. For example, 2-substituted methyl 2,3-dihydroimidazo[1, 2-c]quinazolin-5(6H)-ones, closely related to this compound, have shown high affinity for alpha1-adrenoceptors, indicating potential use in targeting these receptors (Chern et al., 1998).

Anticancer and Antibacterial Activity

Derivatives of this compound have shown significant in vitro anticancer and antibacterial activities. N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides, for instance, have been identified as selectively influential on certain cancer cell lines, showcasing its potential in cancer research (Berest et al., 2011).

Novel Polyhetero-cyclic Frameworks

Research has also focused on using this compound for constructing novel polyhetero-cyclic frameworks. It has been used to create tetrazole and triazole derivatives, indicating its utility in developing new chemical entities with potential biological activities (Settimo et al., 2002).

Development of Anticonvulsants

The compound has been involved in the synthesis of new anticonvulsants. Studies have led to the creation of 2-(4-oxo-2-thioxo-1,4-dihydro-3(2 H )-quinazolinyl)-acetamides that exhibited moderate anticonvulsant effects, contributing to the development of new therapeutic agents (Bunyatyan et al., 2020).

Catalyst in Chemical Synthesis

This compound has been used as a catalyst in chemical syntheses, such as the synthesis of benzimidazoles from alcohols and aromatic diamines (Luo et al., 2017).

Chemically and Pharmaceutically Important Derivatives

Derivatives of this compound are important in both chemical and pharmaceutical fields. For example, benzimidazo[ 1,2-c]quinazoline-6(5H)-thiones, derived from this compound, have shown potential as biologically active substances, indicating its significance in drug discovery (Ivachtchenko et al., 2002).

Mechanism of Action

Future Directions

The compound and its derivatives have shown promise in the treatment of cancer and inflammatory diseases . Future research may focus on optimizing these compounds for better efficacy and safety . This work may lay the foundation for developing novel dual PI3K/HDAC inhibitors as potential anticancer therapeutics .

properties

IUPAC Name

2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O2S/c1-7-20(24(31)29-22-16(5)12-15(4)13-17(22)6)33-26-27-19-11-9-8-10-18(19)23-28-21(14(2)3)25(32)30(23)26/h8-14,20-21H,7H2,1-6H3,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBGPAZNIASCJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=C(C=C1C)C)C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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